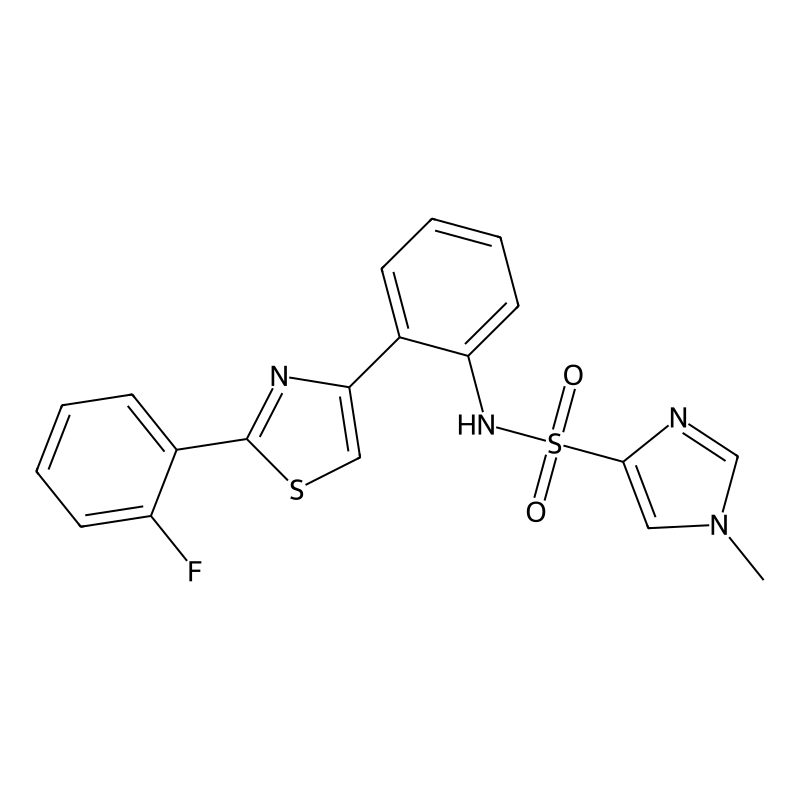

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Search Results

A search for scientific literature databases like PubMed, Google Scholar, and ScienceDirect using the full chemical name or relevant keywords ("N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide," "2-(2-fluorophenyl)thiazol-4-yl," etc.) yielded no substantial results pertaining to its research applications.

Chemical Structure Analysis

Analyzing the molecule's structure reveals the presence of several functional groups commonly found in bioactive molecules. These include:

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a thiazole ring, an imidazole moiety, and a sulfonamide functional group. The thiazole ring contributes to its heterocyclic nature, incorporating both nitrogen and sulfur atoms, which enhances the compound's chemical reactivity and biological activity. The presence of the fluorophenyl group may influence its pharmacokinetic properties, while the sulfonamide group is known for its biological significance, particularly in antibacterial agents.

- Wear gloves and eye protection when handling.

- Work in a well-ventilated area.

- Dispose of waste according to appropriate regulations.

- Electrophilic aromatic substitution: The electron-rich aromatic system can react with electrophiles.

- Nucleophilic substitution: The sulfonamide group can act as a leaving group in nucleophilic attacks.

- Cycloaddition reactions: The imidazole and thiazole rings can participate in cycloaddition reactions due to their electron-rich nature.

These reactions are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications .

Compounds containing thiazole and imidazole rings have been extensively studied for their biological activities. N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide may exhibit:

- Antibacterial properties: The sulfonamide group is known for its effectiveness against bacterial infections.

- Anticancer activity: Similar compounds have shown potential as inhibitors of various cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.

- Anti-inflammatory effects: Some derivatives of thiazoles and imidazoles have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves several key steps:

- Formation of the thiazole ring: This can be achieved through methods such as Hantzsch synthesis or other cyclization techniques involving appropriate precursors.

- Synthesis of the imidazole moiety: Imidazole can be synthesized via condensation reactions involving aldehydes and amidines.

- Coupling reactions: The final compound is formed by coupling the thiazole and imidazole components, often facilitated by activating groups like sulfonamides.

These methods allow for the introduction of various substituents that can modify biological activity .

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide has potential applications in:

- Pharmaceuticals: As a candidate for developing new antibacterial or anticancer drugs.

- Research: In studies focused on understanding the mechanisms of action of heterocyclic compounds in biological systems.

- Diagnostics: Potential use in imaging techniques if labeled appropriately .

Interaction studies are essential for understanding how N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide interacts with biological targets. These studies may include:

- Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.

- Molecular docking studies: To predict how the compound fits into active sites of target proteins.

- Cell-based assays: To evaluate the biological effects of the compound on cell viability, proliferation, and apoptosis.

Such studies help elucidate the therapeutic potential and mechanism of action of this compound .

Similar Compounds

Several compounds share structural similarities with N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide. Here are some notable examples:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(3-chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-2-sulfonamide | Structure | Anticancer |

| 4-amino-N-(thiazol-2-yl)benzene sulfonamide | Structure | Anticonvulsant |

| 1-methylimidazole derivatives | Structure | Antimicrobial |

Uniqueness

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide stands out due to its specific combination of a fluorinated phenyl group with a thiazole-imidazole framework, potentially enhancing its pharmacological profile compared to other similar compounds. This unique structure may lead to improved selectivity and potency against specific biological targets .